Ma-chminaca, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained attention due to its high potency and potential for adverse effects. It belongs to a class of compounds known as new psychoactive substances, which are designed to mimic the effects of traditional cannabinoids found in cannabis. The compound is structurally related to other synthetic cannabinoids and has been identified in various drug samples since its emergence.
ADB-CHMINACA was first reported in 2014 and has been continuously monitored by organizations such as the European Monitoring Centre for Drugs and Drug Addiction. The compound is synthesized to provide effects similar to tetrahydrocannabinol, the primary psychoactive component of cannabis. Its detection in toxicology reports indicates its presence in drug abuse contexts, often found in herbal smoking blends.
ADB-CHMINACA is classified as a synthetic cannabinoid and is recognized for its activity as a potent agonist at the cannabinoid receptors, particularly the CB1 receptor. Its chemical classification includes being a member of the indazole-3-carboxamide family.
The synthesis of ADB-CHMINACA typically involves several chemical reactions that create the indazole structure along with a cyclohexylmethyl group. Specific methods may vary, but common approaches include:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or not fully disclosed in literature.
ADB-CHMINACA has the following molecular formula: . It features an indazole core with a cyclohexylmethyl group attached to it, contributing to its binding affinity for cannabinoid receptors.
These structural characteristics are critical for understanding its pharmacological properties and potential interactions within biological systems.
ADB-CHMINACA undergoes various chemical reactions during metabolism. In vitro studies using human hepatocytes have identified several metabolites resulting from biotransformations primarily at specific sites on the molecule:
Technical details on these reactions are typically elucidated through high-resolution mass spectrometry techniques.
ADB-CHMINACA acts primarily as an agonist at the CB1 receptor, mimicking the action of natural cannabinoids like tetrahydrocannabinol. When it binds to this receptor, it activates signaling pathways that lead to various physiological effects:
Research indicates that ADB-CHMINACA has an effective concentration (EC50) value indicating high potency at CB1 receptors (approximately 7.4 nM) .
ADB-CHMINACA is typically encountered as a white crystalline powder. Its solubility profile indicates it is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
Relevant data from analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to characterize these properties .
ADB-CHMINACA has been primarily studied within forensic toxicology due to its implications in drug abuse cases. Analytical methods have been developed for detecting this compound in biological matrices such as urine, blood, and hair samples:
MAB-CHMINACA’s low physiological concentrations and rapid metabolic clearance pose significant hurdles for detection in antemortem specimens. In blood, parent MAB-CHMINACA exhibits a mean elimination half-life of <2 hours, with peak concentrations rarely exceeding 1–5 ng/mL following recreational use [1]. Oral fluid (OF) offers non-invasive collection and correlates with recent impairment but faces parallel sensitivity constraints. Studies report OF concentrations of MAB-CHMINACA typically below 0.5 ng/mL within 1–2 hours post-consumption, necessitating ultra-sensitive instrumentation [1] [2].
Co-consumption of other substances further complicates correlating detected concentrations with clinical effects. Multi-analyte LC-MS/MS methods demonstrate superior specificity over immunoassays, which exhibit cross-reactivity gaps for newer SCRA analogs like MAB-CHMINACA [2] [7].
Table 1: Analytical Sensitivity for MAB-CHMINACA Detection in Blood and Oral Fluid
Matrix | Detection Window | Typical Concentration Range | Recommended Technique | LOD/LOQ (ng/mL) |
---|---|---|---|---|
Blood | 2-6 hours | 0.1 - 5 ng/mL | LC-MS/MS (ESI+) | 0.05 / 0.1 |
Oral Fluid | 0.5 - 3 hours | 0.05 - 0.5 ng/mL | LC-MS/MS (APCI+) | 0.02 / 0.05 |
As the parent compound is rarely detectable in urine beyond 6–12 hours, metabolite profiling is essential for retrospective confirmation of use. In vitro (human liver microsomes) and in vivo (murine models) studies on structurally analogous indazole carboxamide SCRA (e.g., AB-CHMINACA, APP-CHMINACA) identify two dominant Phase I metabolic pathways:
For MAB-CHMINACA, the primary urinary biomarkers include:
Hair analysis offers potential for long-term consumption monitoring (weeks to months), but environmental contamination from MAB-CHMINACA-laden smoke or handling poses significant interpretive challenges. Studies document MAB-CHMINACA incorporation at concentrations ranging from 0.1 to 50 pg/mg in user hair segments [1] [5] [6].
Critical strategies to distinguish systemic incorporation from external deposition include:
Despite these measures, false positives remain a risk, particularly in environments with heavy smoke exposure. Consensus recommends reporting metabolite ratios alongside parent drug concentrations and applying stringent cut-offs [1] [5].
Table 2: Effectiveness of Hair Decontamination Protocols Against External MAB-CHMINACA Deposition
Washing Protocol | Number of Washes | % Contaminant Removed | Residual Parent Compound |
---|---|---|---|
Dichloromethane:Methanol (3:1 v/v) | 3 | >95% | <5% |
Phosphate Buffer (pH 7.4) | 2 | 60-75% | 25-40% |
0.1% Sodium Dodecyl Sulfate (SDS) | 2 | 80-90% | 10-20% |
High-Resolution Mass Spectrometry (HRMS) using Quadrupole Time-of-Flight (QTOF) or Orbitrap technology circumvents limitations of targeted methods by enabling retrospective non-targeted screening. Key applications include:
HRMS data files can be reinterrogated months or years later as new SCRA structures become known, making it indispensable for toxicological surveillance in dynamic drug markets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1